ethyl 4-chloro-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1,2-oxazole-3-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a chlorine atom at the fourth position and an ethyl ester group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl oxalyl chloride and 4-chloro-1,2-oxazole.
Reaction Conditions: The reaction involves the esterification of 4-chloro-1,2-oxazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Purification: The product is purified by recrystallization or column chromatography to obtain ethyl 4-chloro-1,2-oxazole-3-carboxylate in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Ethyl 4-chloro-1,2-oxazole-3-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the oxazole ring can lead to the formation of oxazole N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Major Products
Substitution: Formation of 4-substituted oxazole derivatives.
Reduction: Formation of 4-hydroxy or 4-amino oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Scientific Research Applications
Chemistry
Ethyl 4-chloro-1,2-oxazole-3-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility allows for the production of a wide range of bioactive molecules.
Mechanism of Action
The mechanism by which ethyl 4-chloro-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The chlorine atom and the ester group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-1,2-oxazole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-fluoro-1,2-oxazole-3-carboxylate: Contains a fluorine atom, offering different reactivity and biological properties.
Ethyl 4-methyl-1,2-oxazole-3-carboxylate: Substituted with a methyl group, affecting its steric and electronic properties.
Uniqueness
Ethyl 4-chloro-1,2-oxazole-3-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom can participate in specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
2110253-66-0 |
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Molecular Formula |
C6H6ClNO3 |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
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